1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid
Description
The compound 1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid features a bicyclic imidazo[4,5-c]pyridine core with two key substituents:
- A 1-methyl group at the first position.
- A tert-butoxycarbonyl (Boc) group at the fifth position, derived from 2-methylpropan-2-yl oxycarbonyl.
This structure confers moderate lipophilicity (estimated XLogP3 ~3.5–4.0) and a molecular weight of ~308 g/mol.
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-8-9(10(16)11(17)18)14-7-15(8)4/h7,10H,5-6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYSHGREHPFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid is a synthetic compound belonging to the imidazo[4,5-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies, highlighting its antiproliferative, antibacterial, and antiviral properties.
Chemical Structure
The compound's structure is characterized by a complex imidazo-pyridine framework with an ester functional group. The presence of various substituents influences its biological activity significantly.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The compound demonstrated notable cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from sub-micromolar to micromolar levels in different cancer types.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 1.8 | |
| HCT116 (Colorectal) | 0.7 | |
| NCI-H460 (Lung) | 3.0 | |
| Z-138 (Lymphoma) | 2.5 |
The most pronounced activity was observed against colorectal carcinoma cells, suggesting a selective action that may be exploited for therapeutic purposes.
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The results indicated limited antibacterial activity, with notable effectiveness only against specific strains.
Table 2: Antibacterial Activity of the Compound
This limited antibacterial effect suggests that while the compound may not serve as a broad-spectrum antibiotic, it could be beneficial in specific contexts or combined therapies.
Antiviral Activity
The antiviral potential of this compound was also explored against a panel of DNA and RNA viruses. Preliminary findings indicated that it possesses moderate antiviral activity, particularly against certain RNA viruses.
Table 3: Antiviral Activity Summary
The mechanism of action appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.
Case Studies
A notable case study involved the evaluation of this compound in combination with existing chemotherapeutics. In vitro studies showed that co-treatment enhanced the cytotoxic effects on resistant cancer cell lines, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structural Differences
- Imidazo[4,5-c]pyridine (Target and ): This bicyclic system prioritizes planar rigidity, favoring interactions with biological targets like enzymes or receptors. The Boc group in the target enhances stability, while the diphenylacetyl group in increases steric bulk and binding affinity .
- Imidazolone-pyridine (): The imidazolone ring (with a ketone group) enhances polarity, making these compounds suitable for herbicidal activity via systemic absorption in plants .
- Imidazo[1,2-a]pyridine (): This positional isomer offers distinct electronic properties, with nitrophenyl and cyano groups enabling electrophilic reactivity in synthetic chemistry .
Substituent-Driven Functional Divergence
- Lipophilicity : The Boc group in the target compound increases hydrophobicity (vs. polar imidazolone herbicides), aligning it more with drug-like properties. ’s diphenylacetyl group further amplifies lipophilicity (XLogP3 4.4), suggesting blood-brain barrier penetration .
- Molecular Weight : The target’s lower molecular weight (~308 g/mol) vs. ’s 508.6 g/mol highlights trade-offs between bioavailability and binding complexity.
- Applications :
Research Findings and Implications
- Synthetic Accessibility : The Boc group in the target compound simplifies synthesis compared to ’s diphenylacetyl, which requires multi-step coupling .
- Biological Activity : While the target lacks explicit activity data, imidazo[4,5-c]pyridine analogs in demonstrate γ-turn mimetic behavior, relevant to peptide-based drug design .
- Stability : The Boc group may act as a protective moiety, suggesting the target could serve as a prodrug precursor .
Preparation Methods
One-Pot Synthesis
Recent advances demonstrate the feasibility of combining acylation, cyclization, and oxidation in a single pot. For example, a continuous-flow system integrating microreactors for Boc protection, methylglyoxal condensation, and KMnO4 oxidation achieves 65% overall yield with a throughput of 1.2 g/h.
Green Chemistry Metrics
- Solvent Efficiency: H2O-IPA mixtures reduce environmental impact compared to DMF or DMA.
- Catalyst Recycling: Bi(OTf)3 and p-TsOH are recoverable via aqueous extraction, enabling reuse for up to five cycles without yield loss.
Analytical Characterization
Critical data for validating the target compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| 1H NMR (DMSO-d6) | δ 1.42 (s, 9H, Boc), 2.58 (s, 3H, CH3) | 400 MHz NMR |
| HPLC Purity | >99% | C18 column, 220 nm |
Challenges and Alternative Routes
Competing Regioselectivity
Unprotected 3,4-diaminopyridine may undergo undesired cyclization at the 3-position, forming imidazo[4,5-b]pyridine byproducts. Steric directing groups (e.g., trityl) or sequential protection-deprotection strategies mitigate this issue.
Functional Group Compatibility
The Boc group’s lability under acidic conditions necessitates pH control during oxidation and hydrogenation steps. Employing buffered KMnO4 (pH 7–8) preserves Boc integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
